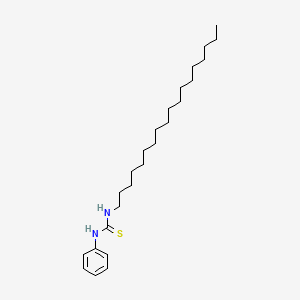

N-Octadecyl-N'-phenylthiourea

Beschreibung

Historical Context and Evolution of Thiourea (B124793) Chemistry

The story of thiourea is intrinsically linked to that of its oxygen analog, urea (B33335). The synthesis of urea by Friedrich Wöhler in 1828 from inorganic precursors was a landmark event that challenged the doctrine of vitalism. Thiourea, or thiocarbamide, with the chemical formula SC(NH₂)₂, is structurally similar to urea but with the oxygen atom replaced by a sulfur atom. wikipedia.org This substitution gives thiourea and its derivatives significantly different chemical properties.

Thiourea itself was first synthesized in the 19th century and has since become a key reagent in organic synthesis. wikipedia.org It serves as a building block for a multitude of heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org The chemistry of thiourea evolved to include the synthesis of N-substituted derivatives, which are of great interest due to their diverse biological and physical properties. jocpr.com The synthesis of N,N'-disubstituted thioureas can be achieved through various methods, with a common approach being the reaction of an appropriate isothiocyanate with a primary or secondary amine. mdpi.combohrium.com This modular synthesis allows for the creation of a vast library of thiourea derivatives with tailored functionalities, leading to their investigation in fields such as medicinal chemistry, coordination chemistry, and materials science. conicet.gov.arsphinxsai.com

The Unique Significance of N-Octadecyl-N'-phenylthiourea in Amphiphilic Systems

The significance of this compound (OPT) lies in its pronounced amphiphilic character. An amphiphile is a molecule possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. In OPT, the long, saturated 18-carbon alkyl chain (octadecyl group) constitutes the hydrophobic tail, while the N'-phenylthiourea moiety acts as the polar, hydrophilic headgroup. This dual nature dictates its behavior at interfaces, such as the boundary between air and water.

Research has shown that while some amphiphiles readily form stable, single-component molecular films (monolayers) at the air-water interface, OPT on its own does not. However, its significance is demonstrated in mixed systems. When spread together with stearic acid (SA), another amphiphile, OPT gets incorporated into the monolayer. researchgate.net Analysis of these mixed films indicates that a stable, organized structure is formed, suggesting a strong interaction between the two components. researchgate.net This ability to form stable mixed Langmuir films makes OPT a valuable tool for studying molecular interactions, packing, and ordering in two-dimensional systems. researchgate.netacs.org The behavior of related compounds, such as isothioureas, further supports the classification of these structures as amphiphilic, capable of existing in a protonated, cationic form at physiological pH. nih.gov

Detailed studies of the mixed monolayers of this compound (OPT) and stearic acid (SA) reveal specific interactions at the molecular level. The analysis of surface pressure-area isotherms shows that when the spreading solution has an excess of OPT, the resulting monolayer is composed of an equimolar (1:1) complex of the two components, with any excess OPT being squeezed out from the interface. researchgate.net Conversely, when SA is in excess, the entire mixture is incorporated into the film, consisting of the 1:1 OPT:SA complex along with the remaining free SA. researchgate.net

| Spreading Mixture Composition (Molar Ratio OPT:SA) | Monolayer Composition | Key Finding |

| Excess OPT (e.g., 2:1) | 1:1 (OPT:SA) | Excess OPT does not remain in the stable monolayer. researchgate.net |

| Equimolar (1:1) | 1:1 (OPT:SA) | A stable complex is formed between the two components. |

| Excess SA (e.g., 1:2) | 1:1 (OPT:SA) + excess SA | All spread material is incorporated into the surface film. researchgate.net |

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on the field of surface and materials science, specifically utilizing its amphiphilic properties to create and study organized molecular films. The main objectives of this research include:

Investigating Intermolecular Interactions: A key goal is to understand the forces and interactions that govern the assembly of OPT with other molecules, like stearic acid, in mixed monolayers. researchgate.net This provides fundamental insights into two-dimensional self-assembly.

Fabrication of Langmuir-Blodgett Films: Langmuir monolayers formed at the air-water interface can be transferred onto solid substrates to create highly ordered thin films known as Langmuir-Blodgett (LB) films. wikipedia.orgmdpi.com A major objective is to use OPT-containing mixed monolayers as precursors for these LB films, which have potential applications in nanotechnology, sensors, and as models for biological membranes. wikipedia.orgnih.gov

Controlling Surface Reactions: Research has explored the interactions of OPT monolayers with ions present in the aqueous subphase. For instance, studies with copper ions have shown that the interaction between the thiourea headgroup and the metal ions can be controlled by adjusting the pH of the subphase. This points to potential applications in interfacial sensing and reaction control.

Developing Functional Thin Films: The broader context for thiourea derivative research includes applications as corrosion inhibitors and anion sensors. conicet.gov.arrsc.org By incorporating the thiourea moiety into an amphiphilic structure like OPT, researchers aim to develop functional thin films where the sensing or protective properties of the thiourea group can be utilized at an interface. The development of calixarene-thiourea LB films for gas sensing highlights the potential of such systems. researchgate.net

Physicochemical Data for this compound

| Property | Value / Description |

| Melting Point | 87.3–88.1 °C |

| IR (Infrared) Spectroscopy (cm⁻¹) | 3233 (N–H stretching), 3054 (Aromatic C–H stretching), 1346 (C=S stretching) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals include peaks for aromatic protons (7.25-7.48 ppm), NH protons (6.09, 7.65-7.77 ppm), and aliphatic protons of the octadecyl chain (0.92-1.86 ppm). |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals include the thiocarbonyl carbon (C=S) at 180.7 ppm, aromatic carbons (125.3-136.1 ppm), and aliphatic carbons (14-45.7 ppm). |

Eigenschaften

CAS-Nummer |

6625-73-6 |

|---|---|

Molekularformel |

C25H44N2S |

Molekulargewicht |

404.7 g/mol |

IUPAC-Name |

1-octadecyl-3-phenylthiourea |

InChI |

InChI=1S/C25H44N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(28)27-24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H2,26,27,28) |

InChI-Schlüssel |

OQJQHSPPUZDPHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Derivatization of N Octadecyl N Phenylthiourea

Foundational Synthetic Routes for N-Octadecyl-N'-phenylthiourea

The primary and most direct method for synthesizing this compound involves the reaction between an isothiocyanate and an amine.

Condensation Reactions Involving Isothiocyanates and Amines

The most common and straightforward synthesis of N,N'-disubstituted thioureas, such as this compound, is achieved through the condensation reaction of an amine with an isothiocyanate. In this specific case, the synthesis involves the reaction of phenylisothiocyanate with octadecan-1-amine. mdpi.com This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group.

The general reaction mechanism is as follows:

The lone pair of electrons on the nitrogen atom of octadecan-1-amine attacks the carbon atom of the thiocyanate (B1210189) group in phenylisothiocyanate.

This leads to the formation of a zwitterionic intermediate.

A proton transfer from the amine nitrogen to the nitrogen of the thiocyanate group results in the final stable this compound product.

This method is widely applicable for the synthesis of various substituted thiourea (B124793) derivatives. beilstein-journals.org

Adaptations and Optimizations of Synthetic Pathways

While the direct condensation reaction is efficient, several adaptations can be employed to optimize the synthesis of thiourea derivatives, which can be extrapolated to the synthesis of this compound. One notable optimization involves the use of phase-transfer catalysts. For instance, in the synthesis of certain N-acyl thiourea derivatives, the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst has been shown to significantly improve reaction yields. nih.gov In one documented case, the yield was improved from 41% to 76% with the introduction of the catalyst. nih.gov Such catalysts facilitate the transfer of reactants between different phases (e.g., organic and aqueous), thereby increasing the reaction rate and efficiency.

Another approach to thiourea synthesis involves the in-situ generation of isothiocyanates from amines, followed by reaction with another amine. This can be a one-pot process, offering advantages in terms of operational simplicity and reduced workup.

Synthesis of this compound Analogues and Functionalized Derivatives

The core structure of this compound can be strategically modified to produce a wide array of analogues with diverse chemical properties. These modifications often involve acylation, benzoylation, and the introduction of heterocyclic moieties.

N-Acyl and N-Benzoyl Thiourea Derivative Synthesis

N-acyl and N-benzoyl derivatives of thioureas are a significant class of compounds. The synthesis of N-benzoyl-N'-phenylthiourea derivatives can be achieved through the acylation of N-phenylthiourea with various benzoyl chlorides. ubaya.ac.id This reaction typically proceeds via nucleophilic acyl substitution, where the amine group of the thiourea attacks the carbonyl carbon of the benzoyl chloride. researchgate.net

For example, N-(2,4-dichloro)benzoyl-N'-phenylthiourea was synthesized by reacting N-phenylthiourea with 2,4-dichlorobenzoyl chloride in the presence of triethylamine (B128534) and dry THF. researchgate.net This general strategy can be applied to synthesize N-benzoyl derivatives of this compound.

Similarly, N-acyl thiourea derivatives incorporating heterocyclic rings have been synthesized. This often involves the initial formation of an isothiocyanate from an acid chloride and ammonium (B1175870) thiocyanate, which then reacts with a heterocyclic amine. nih.gov

Table 1: Examples of N-Benzoyl-N'-phenylthiourea Derivatives and their Synthesis

| Derivative | Reactants | Key Features | Reference |

| N-benzoyl-N'-phenylthiourea | N-phenylthiourea, Benzoyl chloride | Synthesized via a single-step acylation reaction. | ubaya.ac.id |

| 2-Cl-BFTU | N-phenylthiourea, 2-Chlorobenzoyl chloride | Chloro-substituted benzoyl derivative. | ubaya.ac.id |

| 3-Cl-BFTU | N-phenylthiourea, 3-Chlorobenzoyl chloride | Chloro-substituted benzoyl derivative. | ubaya.ac.id |

| 4-Cl-BFTU | N-phenylthiourea, 4-Chlorobenzoyl chloride | Chloro-substituted benzoyl derivative. | ubaya.ac.id |

| 2,4-2Cl-BFTU | N-phenylthiourea, 2,4-Dichlorobenzoyl chloride | Di-chloro-substituted benzoyl derivative. | ubaya.ac.idresearchgate.net |

BFTU: N-benzoyl-N'-phenylthiourea

Incorporation of Heterocyclic Moieties and Long Alkyl Chains

The incorporation of heterocyclic moieties into the thiourea scaffold is a common strategy to modulate the compound's properties. Various heterocyclic rings such as benzothiazole (B30560), pyridine, thiazole (B1198619), and oxadiazole have been successfully integrated into thiourea derivatives. nih.govmdpi.com For instance, N-acyl thiourea derivatives bearing benzothiazole and 6-methylpyridine moieties have been synthesized. nih.gov The synthesis of phenylthiourea-based heterocyclic ring systems like pyrazole (B372694) and thiazole has also been reported. researchgate.net

The long octadecyl chain is a defining feature of this compound, imparting significant lipophilicity to the molecule. The synthesis of analogues with varying alkyl chain lengths is a straightforward modification of the primary synthetic route by selecting the appropriate long-chain amine.

Table 2: Examples of Heterocyclic Moieties Incorporated into Thiourea Derivatives

| Heterocyclic Moiety | Synthetic Approach | Reference |

| Benzothiazole | Condensation of isothiocyanate with a heterocyclic amine. | nih.gov |

| Pyridine | Condensation of isothiocyanate with a heterocyclic amine. | nih.gov |

| Thiazole | Reaction of a thiourea derivative with a suitable precursor to form the thiazole ring. | researchgate.net |

| Pyrazole | Reaction of a thiourea derivative with a suitable precursor to form the pyrazole ring. | researchgate.net |

| 1,3,4-Oxadiazole | Cyclodehydration of N,N'-diacylhydrazines or oxidative cyclization of aldehyde N-acyl hydrazones. | researchgate.net |

| Pyrazine | Formed from the degradation of glucosamine (B1671600) in the presence of a bifunctional linker. | researchgate.net |

| Imidazole | Formed from aldehydes. | researchgate.net |

Asymmetric Synthesis Approaches for Thiourea Derivatives

The development of asymmetric synthesis methods for chiral thiourea derivatives has gained significant attention, primarily due to their application as organocatalysts. nih.gov Chiral thioureas are often synthesized by reacting a chiral amine with an isothiocyanate. For example, optically active thioureas have been prepared from the (S)-1-(2-pyridyl)ethylamine enantiomer by its reaction with achiral or optically active isothiocyanates. mdpi.com

Another approach involves the use of a chiral catalyst to induce stereoselectivity in the reaction. N-Heterocyclic carbene (NHC)-catalyzed desymmetrizative amidation of axially biaryl dialdehydes is a modern strategy to produce structurally diverse axially chiral thioureas with excellent enantioselectivity. rsc.org Chiral sulfoximine-based thioureas have also been synthesized and applied as organocatalysts in asymmetric reactions. beilstein-journals.org

These asymmetric synthesis strategies provide a pathway to enantiomerically pure or enriched thiourea derivatives, which is crucial for applications where stereochemistry plays a critical role.

Innovative Synthesis Techniques for Related Thiourea Compounds

In recent years, there has been a significant drive toward the development of more efficient, environmentally friendly, and novel synthetic methods for chemical compounds. This trend extends to the synthesis of thiourea derivatives and their complexes, with techniques such as microwave-assisted synthesis and tribochemistry gaining prominence.

Tribochemical Methods for Complex Formation

Tribochemistry, also known as mechanochemistry, is a solvent-free method that utilizes mechanical energy to induce chemical reactions. This technique is particularly noteworthy for its environmental benefits and its ability to produce novel materials that may not be accessible through traditional solution-based methods.

In the context of thiourea compounds, tribochemical methods have been successfully employed for the synthesis of metal complexes. For example, new metal complexes of N-(o-hydroxyphenyl)-N'-phenylthiourea with Cu(I), Cu(II), Co(II), and Co(III) have been synthesized using both conventional chemical methods and tribochemical methods. scirp.org In one study, the tribochemical reaction was carried out by grinding pre-synthesized chloride complexes with potassium iodide (KI) in an agate mortar. scirp.org This process resulted in the substitution of chloride ions with iodide ions in the solid state, leading to the formation of new iodide complexes with distinct stoichiometries and geometries. scirp.org

Advanced Spectroscopic and Structural Elucidation of N Octadecyl N Phenylthiourea and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) and Infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. In N-Octadecyl-N'-phenylthiourea, the IR spectrum reveals characteristic absorption bands that confirm its structure.

The key vibrational frequencies for this compound are indicative of its constituent parts. A distinct band observed around 3233 cm⁻¹ corresponds to the N-H stretching vibration (ν(N-H)), confirming the presence of the secondary amine groups within the thiourea (B124793) moiety. researchgate.net The aromatic nature of the phenyl group is evidenced by the C-H stretching vibrations (ν(Ar C-H)) appearing at approximately 3054 cm⁻¹. researchgate.net Furthermore, the presence of the thiocarbonyl group (C=S), a defining feature of thioureas, is confirmed by a strong absorption band around 1346 cm⁻¹. researchgate.net The long octadecyl chain gives rise to characteristic aliphatic C-H stretching and bending vibrations, which are typically observed in the 2850-2960 cm⁻¹ and 1465 cm⁻¹ regions, respectively.

The analysis of related N,N'-diarylthioureas shows that the position of the N-H stretching band can be influenced by hydrogen bonding, both intramolecular and intermolecular. capes.gov.brresearchgate.netuu.nl The C=S stretching vibration is often coupled with other vibrations, and its position can vary depending on the electronic nature of the substituents on the nitrogen atoms. researchgate.netnih.gov In this compound, the combination of an electron-donating alkyl group and an aromatic phenyl group influences the electronic distribution within the thiourea core, which is reflected in its vibrational spectrum.

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| ν(N-H) | 3233 | N-H Stretching | researchgate.net |

| ν(Ar C-H) | 3054 | Aromatic C-H Stretching | researchgate.net |

| ν(C=S) | 1346 | Thiocarbonyl Stretching | researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (HRMS, FAB-MS, MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

For this compound, soft ionization techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are typically employed to minimize fragmentation and observe the molecular ion peak. In FAB-MS, the protonated molecule [M+H]⁺ would be expected. google.com HRMS would confirm the exact mass of this ion, consistent with the molecular formula C₂₅H₄₄N₂S.

The fragmentation pattern in mass spectrometry can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-N bonds adjacent to the thiocarbonyl group, leading to fragments corresponding to the phenyl isothiocyanate and octadecylamine (B50001) precursors or related ions.

Fragmentation of the long alkyl chain , resulting in a series of losses of CₙH₂ₙ₊₁ units.

Formation of ions containing the thiourea core.

The analysis of unsymmetrical thiourea derivatives by FAB-MS and other mass spectrometric techniques has been reported, confirming the utility of this method for their characterization. nih.govnih.govtandfonline.com

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Technique | Information Provided | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 405.3298 | HRMS (ESI or FAB) | Exact mass and elemental composition (C₂₅H₄₅N₂S) | mdpi.comgoogle.com |

| [M]⁺ | 404.3220 | MS | Molecular weight | mdpi.com |

| Fragment Ions | Variable | MS/MS | Structural information from fragmentation patterns | nih.govnih.govtandfonline.com |

X-ray Crystallography for Solid-State Structural Determination

Thiourea derivatives are known to form extensive hydrogen-bonding networks in the solid state. beilstein-journals.org The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers or one-dimensional chains through N-H···S hydrogen bonds. beilstein-journals.orgnih.gov

In the case of this compound, it is expected that the molecules would arrange in a way that maximizes these hydrogen-bonding interactions. The long, flexible octadecyl chain would likely adopt an extended, all-trans conformation to facilitate efficient packing, possibly leading to a layered structure where the polar thiourea headgroups are segregated from the nonpolar alkyl tails. The phenyl group's orientation relative to the thiourea plane would be influenced by steric factors and weak intermolecular interactions. Studies on N,N,N'-trisubstituted thioureas have revealed various packing motifs, from infinite chains to hexameric ring assemblies, depending on the nature of the substituents. nih.gov

A crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity or non-planarity of the thiourea unit and revealing the detailed supramolecular architecture.

Electronic Spectroscopy for Electronic Transitions (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state properties of a molecule. The chromophores in this compound are the phenyl ring and the thiocarbonyl group.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.com Aromatic thioureas typically exhibit intense absorption bands in the UV region. researchgate.net The π → π* transitions, associated with the phenyl ring and the C=S bond, are expected to appear at shorter wavelengths (higher energy). A less intense n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, would likely be observed at a longer wavelength (lower energy). mdpi.com The solvent polarity can influence the position of these absorption bands; for instance, a blue shift (hypsochromic shift) of the n → π* transition is often observed with increasing solvent polarity.

Fluorescence Spectroscopy: Many aromatic thiourea derivatives are known to be fluorescent. mdpi.comresearchgate.netingentaconnect.com Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. researchgate.net The presence of the long alkyl chain might lead to aggregation in certain solvents, which could influence the fluorescence behavior, potentially leading to quenching or excimer formation. researchgate.net The study of the photophysical properties of related thiourea derivatives has shown that both the singlet and triplet excited states can be populated, and their lifetimes and deactivation pathways are influenced by factors such as anion complexation. researchgate.net

Table 4: Expected Electronic Spectroscopy Data for this compound

| Spectroscopy | Expected λmax (nm) | Transition Type | Notes | Reference |

|---|---|---|---|---|

| UV-Vis | ~250-300 | π → π* | High intensity, associated with aromatic and thiocarbonyl systems. | mdpi.comresearchgate.net |

| UV-Vis | ~320-380 | n → π* | Lower intensity, sensitive to solvent polarity. | mdpi.comresearchgate.net |

| Fluorescence | >350 | Emission | Wavelength dependent on excitation and solvent. Potential for environmental sensitivity. | mdpi.comresearchgate.netingentaconnect.com |

Computational Chemistry and Theoretical Modeling of N Octadecyl N Phenylthiourea Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory is based on using the electron density to determine the properties of a system, which is computationally more efficient than methods based on the complex many-electron wave function. scispace.com DFT has become a popular and versatile tool in computational chemistry for predicting molecular properties with high accuracy. acs.org

Geometric Parameter Optimization and Conformational Analysis

Geometric optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules with flexible bonds, like N-Octadecyl-N'-phenylthiourea, conformational analysis is performed to identify the most stable conformers. mdpi.com

This process involves systematically rotating flexible dihedral angles and minimizing the energy of each resulting structure. mdpi.com Theoretical calculations for similar thiourea (B124793) derivatives, such as bis(N-p-fluorophenylthiourea), have been successfully performed using DFT methods with the B3LYP functional and a 6-311++G(d,p) basis set to optimize molecular geometries. mdpi.compreprints.org Such studies compare calculated bond lengths and angles with experimental data from X-ray diffraction to validate the computational model. mdpi.compreprints.org For instance, in a study on a related bis(N-phenylthiourea) compound, the optimized geometric parameters showed good agreement with experimental values, confirming the accuracy of the DFT approach. mdpi.com

Below is a table illustrating the kind of data obtained from DFT geometric optimization, showing a comparison between experimental (X-ray) and calculated values for a related thiourea compound, bis(N-p-fluorophenylthiourea). mdpi.com

| Parameter | Bond/Angle | Experimental (X-Ray) | Calculated (DFT/B3LYP) |

|---|---|---|---|

| Bond Length (Å) | S1—C5 | 1.682 | 1.691 |

| Bond Length (Å) | N1—C5 | 1.355 | 1.371 |

| Bond Length (Å) | N21—N4 | 1.397 | 1.375 |

| Bond Angle (°) | N1—C5—N4 | 115.82 | 116.03 |

| Bond Angle (°) | C5—N4—N21 | 122.99 | 124.63 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgunesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a key parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. malayajournal.org

DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. science.gov This analysis reveals likely sites for nucleophilic and electrophilic attack. In conjunction with FMO analysis, charge distribution calculations, often using Mulliken population analysis, provide partial atomic charges across the molecule. bhu.ac.inresearchgate.net This helps in understanding the electrostatic potential and identifying charge-dense regions.

The table below conceptualizes the data derived from an FMO analysis.

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.28 | Electron Donor / Nucleophilic Site |

| LUMO | -1.27 | Electron Acceptor / Electrophilic Site |

| Energy Gap (ΔE) | 4.01 | Indicator of Chemical Stability |

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely employed to predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra. nih.gov Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, and the results are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

The following table shows an example of how calculated and experimental NMR data are typically compared, using data for 1,7-diaminoheptane (B1222138) as an illustration. researchgate.net

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C1 | 42.71 | 42.50 |

| C2 | 34.42 | 33.80 |

| C3 | 27.52 | 26.70 |

| C4 | 29.74 | 29.50 |

| H1 | 2.68 | 2.61 |

Thermodynamic Parameters and Reaction Pathway Investigations

Beyond static properties, DFT can be used to explore the thermodynamics and kinetics of chemical reactions. researchgate.net Key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated, which helps determine the spontaneity and energy balance of a chemical process. researchgate.net

Furthermore, DFT is instrumental in investigating reaction pathways by mapping the potential energy surface. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. acs.org Identifying the transition state structure and its associated energy barrier provides fundamental insights into the reaction mechanism and rate. Currently, specific DFT studies on the thermodynamic parameters and reaction pathways involving this compound are not documented in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, offering insights into processes that occur over time, such as conformational changes and interfacial phenomena. mdpi.com

Simulation of Monolayer Compression and Interfacial Phenomena

MD simulations are particularly well-suited for studying the behavior of amphiphilic molecules like this compound at interfaces, such as the air-water interface. These simulations can model the formation and compression of Langmuir monolayers, providing atomic-level detail that complements experimental techniques. nih.gov

Experimental studies on this compound spread at an air/water interface show that it forms a characteristic monolayer. The surface pressure-area isotherm indicates that the film behaves as an expanded monolayer. Upon compression, the surface pressure increases as the area per molecule decreases.

MD simulations of similar systems, like N-(octadecyl)-1,8-naphthalimide, have successfully described the liquid-expanded region of the isotherm and revealed the underlying structural details of compression-induced ordering. nih.gov Such simulations can track changes in the tilt angle of the molecules, the conformation of the alkyl chains, and the organization of the head groups at the interface, providing a deeper understanding of the experimental observations. mdpi.comnih.gov

The following table summarizes the experimental findings for the monolayer of this compound at the air-water interface.

| Parameter | Value | Observation |

|---|---|---|

| Lift-off Area | ~8.8 Ų/molecule | The area at which surface pressure becomes measurable. |

| Extrapolated Area | 7.5 Ų/molecule | Area per molecule obtained by extrapolating the linear part of the isotherm. |

| Film Characteristic | Expanded Monolayer | Indicates relatively weak interactions between molecules in the film. |

Host-Guest Interactions and Supramolecular Assembly Dynamics

The study of host-guest interactions and supramolecular assembly is fundamental to understanding how this compound (OPT) behaves in complex environments. Research has shown that while OPT on its own does not form a stable monolayer at an air-water interface, its incorporation into a mixed monolayer is possible when combined with other molecules like stearic acid (SA). researchgate.net

Investigations into the behavior of mixed Langmuir films of this compound and stearic acid at the air/water interface have provided valuable data on their interactions. acs.org Analysis of surface pressure-area isotherms and their hysteresis demonstrates that a stable 1:1 complex of OPT and SA is formed. researchgate.net Any excess stearic acid remains on the surface, while excess OPT does not get incorporated into the monolayer, suggesting a well-defined stoichiometry for the supramolecular assembly. researchgate.net

The dynamics of these assemblies are influenced by various factors, including the composition of the mixture and the subphase conditions. For instance, the presence of copper ions in the aqueous subphase can affect the Langmuir isotherms of OPT. The formation of these complex structures is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are amenable to study through computational models. ku.eduuu.nl These models can provide a molecular-level understanding of the forces governing the assembly process. ku.edunih.gov

Table 1: Characteristics of Mixed this compound (OPT) and Stearic Acid (SA) Monolayers

| Molar Ratio (OPT:SA) | Limiting Area per Molecule (Ų/molecule) | Monolayer Stability |

| 1:1 | Consistent with a 1:1 complex | Stable |

| Excess OPT | Corresponds to a 1:1 complex | Excess OPT not incorporated |

| Excess SA | Consistent with a 1:1 complex and excess SA | Stable |

This table summarizes the findings from hysteresis measurements on mixed monolayers, indicating the formation of a stable 1:1 complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For thiourea derivatives, QSAR studies are instrumental in designing new compounds with potentially improved therapeutic effects, such as anticancer properties. nih.govubaya.ac.id

In a study of sulfur-containing thiourea and sulfonamide derivatives, QSAR models were developed to predict their in vitro anticancer activities against various cancer cell lines. nih.gov These models, built using multiple linear regression, demonstrated reliable predictive performance. nih.gov The key molecular descriptors identified through these models as being crucial for the anticancer activity of thiourea derivatives include:

Mass

Polarizability

Electronegativity

Van der Waals volume

Octanol-water partition coefficient

Frequency of specific bonds (C-N, F-F, N-N) nih.gov

These findings provide a rational basis for the design of new thiourea derivatives with enhanced anticancer activity. nih.govnih.gov For example, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells yielded a robust model that can be used to design more potent anticancer agents. ubaya.ac.id The development of such validated QSAR models serves as a powerful tool in virtual screening and the prioritization of compounds for synthesis and biological testing. nih.govresearchgate.net

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ubaya.ac.id This technique is widely used in drug design to understand how a ligand, such as a thiourea derivative, might interact with a biological target, typically a protein or enzyme. ubaya.ac.idscience.gov

For thiourea-containing compounds, molecular docking studies have been employed to predict their binding modes and affinities to various therapeutic targets. For instance, N-benzoyl-N'-phenylthiourea derivatives have been investigated as potential inhibitors of the macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases and cancer. ubaya.ac.id Docking studies showed that these derivatives could fit into the active site of MIF with favorable docking scores, suggesting they could act as inhibitors. ubaya.ac.id

In another example, molecular docking guided the design of symmetrical N,N'-disubstituted ureas and thioureas as inhibitors of the HIV-1 gp120-CD4 binding, a critical step in the viral entry process. science.gov Similarly, docking and molecular dynamics simulations have been used to evaluate thiourea-iron (III) metal complexes as potential inhibitors of NUDT5, a therapeutic target for breast cancer. nih.gov These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding further optimization of the lead compounds. jppres.com

Coordination Chemistry and Metallosupramolecular Architectures Involving N Octadecyl N Phenylthiourea Analogues

Thiourea (B124793) Ligands: Diversity in Coordination Modes (Neutral, Monoanionic, Dianionic)

Thiourea ligands exhibit remarkable versatility in their coordination to metal centers, a characteristic stemming from their multiple donor atoms and the ability to exist in different protonation states. chemicaljournal.org This flexibility allows them to function as neutral, monoanionic, or dianionic ligands, leading to a rich and varied coordination chemistry. nih.govresearchgate.net

The primary coordination modes observed for thiourea analogues are:

Neutral Ligands : In their neutral form, thioureas typically act as monodentate ligands, coordinating to the metal center exclusively through the sulfur atom. tandfonline.commdpi.com This is the most common coordination mode, especially in the absence of a deprotonating agent. tandfonline.com

Monoanionic Ligands : Upon deprotonation of one of the nitrogen atoms, typically in a basic medium, the thiourea derivative becomes a monoanionic ligand. mdpi.com This often leads to a bidentate chelation mode, where the ligand coordinates to the metal ion through both the sulfur atom and the deprotonated nitrogen atom, forming a stable four-membered M-S-C-N ring. researchgate.nettandfonline.com Acylthioureas, a related class, also frequently coordinate as monoanionic ligands, but often through S,O-bidentate chelation. researchgate.net

Dianionic Ligands : Further deprotonation can lead to the formation of a dianionic ligand, which can also chelate to a metal center. nih.govtandfonline.com This mode is less common but has been observed in complexes with metals like Platinum(II) and Palladium(II), often stabilized by other ligands such as tertiary phosphines. mdpi.com

The specific coordination mode adopted by a thiourea ligand is influenced by several factors, including the substituents on the nitrogen atoms, the nature of the metal ion, and the reaction conditions, particularly the pH of the medium. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes with Thiourea Ligands

The synthesis of metal complexes with N-aryl-N'-alkylthiourea ligands is generally achieved by reacting the ligand with a suitable transition metal salt in an appropriate solvent. materialsciencejournal.orgresearchgate.net The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding. researchgate.net

N-substituted thiourea ligands form stable complexes with a variety of transition metals.

Platinum (Pt): Platinum(II) complexes with thiourea derivatives have been extensively studied. Synthesis often involves the reaction of a Pt(II) precursor, like cis-[PtCl2(PPh3)2], with the thiourea ligand. researchgate.net The resulting complexes frequently exhibit a square-planar geometry. rsc.org Depending on the specific ligand and reaction conditions, the thiourea can coordinate as a neutral monodentate S-donor, or as a monoanionic or dianionic S,N-chelating ligand. chemicaljournal.orgmdpi.com For instance, N,N-disubstituted-4-chlorobenzoyl thiourea ligands have been shown to form cis-configured Pt(II) complexes with a square-planar geometry where two ligands coordinate through their sulfur and oxygen atoms. rsc.org

Copper (Cu): The coordination chemistry of thioureas with copper is notable for the ligand's ability to act as a reducing agent, often reducing Cu(II) to Cu(I) during complexation. chemicaljournal.orguobasrah.edu.iq The synthesis of copper(I) complexes can be achieved by reacting a Cu(II) salt with the thiourea ligand. uobasrah.edu.iqresearchgate.net The resulting Cu(I) complexes often adopt tetrahedral or trigonal planar geometries. rsc.orguobasrah.edu.iq In many cases, the thiourea ligand coordinates as a neutral, monodentate S-donor. uobasrah.edu.iqresearchgate.net

Cobalt (Co): Cobalt complexes with thiourea ligands have been synthesized and can exhibit various geometries. uobasrah.edu.iqresearchgate.net For example, reactions with cobalt(II) salts can yield five-coordinate trigonal bipyramidal complexes or six-coordinate octahedral complexes. uobasrah.edu.iq Magnetic and spectral data for cobalt(II) thiourea complexes often suggest a tetrahedral coordination around the metal ion. rsc.org

Gold (Au): Similar to copper, thiourea ligands can reduce Au(III) to Au(I). chemicaljournal.org The stability of gold complexes is a key factor in their potential applications, and ligands like thioureas are chosen to create effective and stable interactions with the gold atom. Dinuclear gold(I) complexes featuring N-heterocyclic carbene ligands have also been prepared. rsc.org

Palladium (Pd): Palladium(II) readily forms complexes with thiourea derivatives. These complexes are often synthesized from Pd(II) salts and the ligand. researchgate.net The resulting structures are typically square-planar. grafiati.com The thiourea can act as a neutral monodentate ligand or, particularly in basic media, as a bidentate S,N-chelating monoanion. mdpi.com For example, N-benzoyl-N′-aryl-thiourea derivatives have been shown to coordinate to Pd(II) in a bidentate fashion through their sulfur and oxygen atoms. researchgate.net

The structures of metal-thiourea complexes are elucidated through various analytical methods.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of thiourea ligands. Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration and an increase in the N-C-N stretching frequency. mdpi.com Conversely, bands associated with the N-H group may shift depending on whether the nitrogen is involved in coordination or hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pt(II), Pd(II), Au(I)), ¹H and ¹³C NMR spectroscopy are highly informative. In ¹³C NMR, the resonance signal of the thiocarbonyl (C=S) carbon is particularly diagnostic; a significant downfield or upfield shift upon complexation confirms the involvement of the sulfur atom in bonding. nih.gov ¹H NMR spectra can show shifts in the N-H proton signals, indicating coordination or deprotonation. ³¹P NMR is also used when phosphine (B1218219) co-ligands are present to confirm coordination to the metal center. mdpi.com

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. The d-d transitions observed for complexes of metals like Co(II) and Ni(II) can help distinguish between octahedral, tetrahedral, and square-planar environments. rsc.orgresearchgate.net

Magnetic Characterization:

Magnetic Susceptibility: Measuring the magnetic moment of paramagnetic complexes (e.g., those of Co(II), Ni(II), Cu(II)) is essential for deducing their coordination geometry. rsc.org For example, Ni(II) complexes can be diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). cdnsciencepub.comcdnsciencepub.com The magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.7-5.2 B.M., whereas tetrahedral Co(II) complexes show moments in the range of 4.4-4.8 B.M. rsc.org

Complexation with Transition Metal Ions (e.g., Platinum, Copper, Cobalt, Gold, Palladium)

Structural Analysis of Coordination Geometries and Bonding in Thiourea Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, bond lengths, and bond angles of these complexes. nih.govrsc.org Thiourea analogues form complexes with a variety of coordination geometries, largely dependent on the metal ion, its oxidation state, and the steric and electronic properties of the ligands.

Commonly observed geometries include:

Tetrahedral: This geometry is common for d¹⁰ ions like Zn(II) and Cd(II), as well as for some Co(II) and Cu(I) complexes. nih.govrsc.orgrsc.org For instance, mononuclear four-coordinated Co(II) halide complexes with bulky thiourea ligands have been found to have tetrahedral geometries. nih.gov

Square Planar: This is the characteristic geometry for d⁸ metal ions such as Pt(II), Pd(II), and sometimes Ni(II). researchgate.netrsc.org X-ray analysis of a Pt(II) complex with an N,N-disubstituted-4-chlorobenzoyl thiourea ligand confirmed a square-planar coordination geometry around the platinum atom. rsc.org

Octahedral: This geometry is often found for Ni(II) and can also be adopted by Co(II). uobasrah.edu.iqresearchgate.net For example, some Ni(II) complexes with thiourea ligands have been characterized as having a six-coordinate octahedral structure with a NiN₄S₂ core. uobasrah.edu.iq

Trigonal Bipyramidal: This five-coordinate geometry has been observed for some Co(II) and Cu(II) complexes. uobasrah.edu.iq

Trigonal Planar: This three-coordinate geometry is particularly noted in some Cu(I) complexes where the copper ion is coordinated to two sulfur atoms from two separate thiourea ligands and a third ligand, such as a chloride ion. uobasrah.edu.iq

The following table summarizes typical coordination geometries for various metal ions with thiourea-type ligands based on reported structural analyses.

Table of Compounds Mentioned

Supramolecular Assembly and Interfacial Phenomena of N Octadecyl N Phenylthiourea

Langmuir Monolayers of N-Octadecyl-N'-phenylthiourea at Fluid Interfaces

Langmuir monolayers provide a powerful platform for investigating the two-dimensional behavior of amphiphilic molecules at the air-water interface. The study of this compound (OPT) in this context, particularly in mixed systems, offers significant insights into its interfacial properties.

Surface Pressure-Area Isotherms and Phase Behavior

When spread on an air-water interface, this compound alone does not form a stable monolayer. nih.gov This instability is attributed to the balance of intermolecular forces and the interaction of the molecule with the water subphase. However, when co-spread with other amphiphiles, such as fatty acids, its behavior changes dramatically.

In mixed monolayers with stearic acid (SA), the surface pressure-area (π-A) isotherms indicate that OPT can be incorporated into a stable film. The phase behavior of these mixed monolayers is dependent on the molar ratio of the two components. For instance, at equimolar concentrations, the isotherm shows characteristics of a liquid-expanded film at larger areas per molecule. Upon compression, a phase transition is observed at a surface pressure of approximately 15 mN/m, indicated by a flattening of the curve, before the pressure rises steeply again at smaller molecular areas.

Hysteresis Effects in Monolayer Compression-Expansion Cycles

Hysteresis analysis of the compression-expansion cycles of mixed OPT/SA monolayers provides further understanding of the film's stability and structural rearrangements. For an equimolar mixture, the initial compression cycle is not retraced upon re-expansion, indicating some irreversible changes in the monolayer structure. rsc.org Subsequent compression-expansion cycles, however, tend to be more reproducible, suggesting that the film reaches a more stable configuration after the initial compression. This behavior points to the expulsion of any excess, unstable components or the formation of a stable intermolecular complex within the monolayer.

Investigations of Mixed Monolayer Systems (e.g., with Fatty Acids)

The interaction between this compound and stearic acid in mixed monolayers has been a subject of detailed investigation. nih.gov When the spreading solution contains an excess of stearic acid over OPT, the resulting isotherm suggests that all the material spread on the subphase is incorporated into the surface film. Conversely, if there is an excess of OPT, the limiting surface area is consistent with a monolayer composed of an equimolar amount of the two components, indicating that the excess, unstable OPT is squeezed out from the monolayer upon compression.

The table below summarizes the limiting molecular areas in mixed monolayers of OPT and stearic acid, demonstrating the formation of a stable 1:1 complex.

| Mole Fraction of Stearic Acid (SA) in Spreading Solution | Limiting Area per Molecule (Ų) |

| 0.4 | Consistent with 1:1 complex |

| 0.5 (Equimolar) | Consistent with 1:1 complex |

| > 0.5 | Consistent with 1:1 complex + excess SA |

| < 0.4 | Deviation from constant area/molecule |

This data is synthesized from findings indicating that a stable 1:1 complex forms, with excess SA remaining in the monolayer and excess OPT being squeezed out.

Stoichiometric Complex Formation within Interfacial Films

Evidence strongly suggests the formation of a stoichiometric 1:1 complex between this compound and stearic acid at the air-water interface. This complex formation is a key factor in the stabilization of OPT within the Langmuir monolayer. The interaction is likely driven by hydrogen bonding between the carboxylic acid headgroup of the stearic acid and the thiourea (B124793) moiety of OPT. The plateau region observed in the isotherms of some mixed monolayers around 14–17 mN/m may be attributed to an intermolecular proton transfer from the carboxylic acid to the thiocarbamide functional groups, leading to the formation of an ion pair that strengthens the complex. wikipedia.org

Self-Assembled Monolayers (SAMs) for Surface Functionalization

Role of Hydrogen Bonding and van der Waals Interactions in Supramolecular Construction

The supramolecular assembly of this compound is primarily governed by a combination of hydrogen bonding and van der Waals interactions.

The thiourea moiety is capable of forming robust hydrogen bonds, with the N-H groups acting as hydrogen bond donors and the sulfur atom acting as a hydrogen bond acceptor. In the solid state, thiourea derivatives often form dimeric structures or polymeric chains through intermolecular N-H···S=C hydrogen bonds. The presence of the phenyl group can also introduce π-π stacking interactions, further stabilizing the supramolecular architecture.

Advanced Applications of N Octadecyl N Phenylthiourea and Its Derivatives in Materials Science

Development of Functional Materials and Thin Films

N-Octadecyl-N'-phenylthiourea and its derivatives have emerged as versatile building blocks in the creation of sophisticated functional materials and thin films. Their unique molecular structure, which combines a long hydrophobic alkyl chain with a polar thiourea (B124793) headgroup, allows for the formation of highly ordered structures with tailored properties. These characteristics are particularly advantageous in the fields of optoelectronics and interface engineering.

Optoelectronic Materials and Luminescent Surfaces

While direct research on the optoelectronic and luminescent properties of this compound is specific, the broader class of thiourea derivatives is recognized for its potential in creating photoactive materials. The incorporation of fluorogenic units into thiourea structures can lead to materials with significant luminescent capabilities. For instance, the reaction of certain thiourea-containing compounds with specific metal ions can produce highly fluorescent complexes. This principle is foundational in the development of luminescent sensors and surfaces.

Luminescent materials are crucial for various optoelectronic applications, including light-emitting diodes (LEDs) and photodetectors. rsc.org The stability of these materials is a key challenge, and strategies such as surface engineering are often employed to enhance their performance. rsc.org The self-assembly properties of this compound make it a candidate for forming protective or functional surface layers on luminescent materials, potentially improving their stability and performance.

Design of Amphiphilic Architectures for Tailored Interfaces

The amphiphilic nature of this compound, featuring a long hydrophobic octadecyl tail and a hydrophilic phenylthiourea (B91264) head, makes it an excellent candidate for designing complex molecular architectures at interfaces. These molecules can self-assemble into Langmuir monolayers at the air-water interface and can be transferred onto solid substrates to form Langmuir-Blodgett (LB) films. This technique allows for precise control over the thickness and homogeneity of the film, enabling the construction of artificial structural materials for electronic and optical applications.

The study of mixed monolayers, for instance, combining this compound with other molecules like stearic acid, reveals insights into the interactions and packing of these molecules at interfaces. Such tailored interfaces are fundamental to a variety of advanced materials, including those used in molecular electronics and sensor technologies. The ability to control the molecular arrangement at an interface is a critical aspect of surface and interface engineering.

Chemical Sensor Design and Sensing Mechanisms

The thiourea functional group is a key component in the design of chemical sensors due to its ability to interact with a variety of analytes, including metal ions and anions. This compound and its derivatives are particularly promising for sensor applications, leveraging mechanisms such as chemodosimetry, fluorescence, and electrochemical changes to signal the presence of target molecules.

Chemodosimetric and Fluorescent Sensing Platforms

Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal, often a change in fluorescence. Thiourea derivatives have been successfully employed as chemodosimeters for the detection of various species. For example, a chemodosimeter based on a thiourea derivative demonstrated high sensitivity and selectivity for mercury ions (Hg2+) by undergoing a desulfurization reaction that produced a strongly fluorescent compound. acs.org This "turn-on" fluorescence response is a highly desirable feature in sensor design.

Fluorescent sensing platforms can also operate through reversible coordination, where the binding of an analyte to the sensor molecule causes a change in its fluorescent properties. mdpi.com For instance, a fluorescent sensor for copper ions (Cu2+) was developed that could then be used in a competitive assay to detect glyphosate. mdpi.com The initial quenching of fluorescence upon binding to copper was reversed when glyphosate, having a stronger affinity for the copper ion, was introduced. mdpi.com The long alkyl chain in this compound can be advantageous in these systems by enabling the formation of well-defined sensing layers on surfaces or at interfaces.

| Sensor Type | Analyte | Mechanism | Outcome |

| Chemodosimeter | Mercury (Hg2+) | Hg2+ promoted desulfurization | Produces a highly fluorescent 1,3,4-oxadiazole. acs.org |

| Competitive Fluorescent | Glyphosate | Competitive coordination with Cu2+ | Releases a free fluorescent probe. mdpi.com |

| Fluorescent | Copper (Cu2+), Cobalt (Co2+) | Fluorescence quenching | Sensitive and selective detection in aqueous solutions. mdpi.com |

| Fluorescent | Various Metal Ions | Chelation-induced fluorescence enhancement | Detection of ions like Zn2+ and Mn2+. rsc.org |

Electrochemical Sensing Applications

Electrochemical sensors offer a powerful alternative to optical methods, providing high sensitivity, portability, and low cost. actabotanica.org These sensors work by measuring the electrical signal produced when the analyte interacts with the electrode surface. frontiersin.org The modification of electrode surfaces with specific recognition elements is key to their selectivity and sensitivity.

Thiourea derivatives can be incorporated into electrochemical sensor designs. For example, self-assembled monolayers (SAMs) of thioctic acid on gold electrodes have been used to create ion-channel-like sensors for the detection of metal ions. nih.gov The carboxylate groups of the thioctic acid monolayer initially repel anionic electroactive markers, but the presence of cationic analytes modulates this repulsion, leading to a measurable change in the electrochemical signal. nih.gov The long octadecyl chain of this compound makes it suitable for forming stable SAMs on electrode surfaces, which could be utilized in similar sensing schemes. The development of portable and on-site electrochemical sensing platforms is a growing area of research, with applications in pharmaceutical quality control and environmental monitoring. rsc.org

Selective Detection of Metal Ions and Other Analytes

The selective detection of specific analytes, particularly heavy metal ions, is a critical task in environmental monitoring and public health. Thiourea-based sensors have shown great promise in this area. The sulfur and nitrogen atoms in the thiourea group can act as binding sites for metal ions.

Fluorescence spectroscopy is a common technique for metal ion detection. For example, metal-organic frameworks (MOFs) containing amino groups have been shown to be highly sensitive fluorescent sensors for various metal ions, including Fe2+, Fe3+, Pb2+, Cu2+, Mn2+, Ni2+, and Co2+. nih.gov The interaction between the metal ion and the functional groups of the MOF leads to a quenching of its fluorescence. nih.gov Similarly, thiourea derivatives can be designed to selectively bind to specific metal ions, resulting in a detectable optical or electrochemical signal. The design of a sensor for fluoride (B91410) ions, for instance, involved a metal complex of a thiourea derivative that showed a dramatic spectral change upon binding to fluoride. science.gov

The ability to tune the structure of this compound and its derivatives allows for the optimization of selectivity towards different target analytes.

| Analyte Detected | Sensing Principle | Key Feature of Sensor |

| Trivalent Cations (e.g., La3+) | Ion-channel sensing with electrochemical detection | Self-assembled monolayer of thioctic acid on a gold electrode. nih.gov |

| Heavy Metal Ions (e.g., Fe2+, Fe3+, Pb2+) | Fluorescence quenching | Amino-functionalized metal-organic framework. nih.gov |

| Fluoride Anion (F-) | Change in absorption spectrum | Metal complex of an N'-4'-nitro-phenyl thiourea derivative. science.gov |

| Mercury (Hg2+) | "Turn-on" fluorescence | Chemodosimeter based on a thiourea derivative. acs.org |

Corrosion Inhibition Studies and Surface Protection Mechanisms

This compound is recognized for its role in materials protection, specifically as a corrosion inhibitor. The fundamental mechanism of its protective action involves the adsorption of its molecules onto a metal surface, forming a barrier that isolates the metal from the aggressive corrosive environment. researchgate.netresearchgate.net This protective film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process, classifying such inhibitors as mixed-type. redalyc.orgnih.gov The effectiveness of the inhibitor is dependent on its chemical structure, the nature of the metal, and the specific corrosive medium. researchgate.netresearchgate.net Organic compounds containing heteroatoms like nitrogen and sulfur, along with multiple bonds or aromatic rings, are known to be effective corrosion inhibitors because these features facilitate strong adsorption on the metal surface. researchgate.netijaet.orgbiointerfaceresearch.com

Adsorption Models and Inhibitor Performance on Metal Substrates

The performance of this compound and its derivatives as corrosion inhibitors is quantified by their inhibition efficiency (IE), which often increases with inhibitor concentration. wjarr.com The interaction between the inhibitor molecules and the metal surface is described by various adsorption isotherm models, such as those developed by Langmuir, Temkin, and Freundlich. redalyc.orgwjarr.comacs.org The Langmuir model, which suggests the formation of a monolayer of inhibitor on the metal surface, is frequently found to be applicable for thiourea derivatives. wjarr.comacs.orgnih.gov The Temkin isotherm, which considers inhibitor-adsorbate interactions, and the Freundlich isotherm, which describes non-ideal and multilayer adsorption, have also been used to characterize the adsorption behavior of related compounds. redalyc.orgwjarr.comresearchgate.net

The adsorption process can be classified as physisorption (physical adsorption), chemisorption (chemical adsorption), or a combination of both. nih.gov Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal's vacant d-orbitals to form a coordinate bond. acs.org The value of the standard free energy of adsorption (ΔG°ads) helps to determine the nature of this interaction.

Research on various thiourea derivatives demonstrates their high inhibition efficiency on different metals in acidic environments. For instance, studies on 1-phenyl-2-thiourea (PTU) and 1,3-diphenyl-2-thiourea (DPTU) have shown significant corrosion protection for steel. acs.orgacs.org Similarly, N-phenylthiourea chitosan (B1678972) derivatives have shown high efficiency (over 98%) for carbon steel. researchgate.net The long alkyl chain in this compound contributes significantly to its performance by creating a dense, water-repellent layer. researchgate.netnih.gov

| Inhibitor Compound | Metal Substrate | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Applicable Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-thiourea (PTU) | Low Carbon Steel | 1.0 M HCl | 98.96% | Langmuir | acs.org |

| 1,3-Diphenyl-2-thiourea (DPTU) | Steel | 1.0 M HCl | 93.0% | Langmuir, Freudlich | acs.org |

| N-phenylthiourea chitosan (CS-PT) | Carbon Steel | Acidic | 98.4% | Not Specified | researchgate.net |

| Organoselenium thiourea derivatives | C1018 Steel | 1.0 M HCl | 98.54% | Langmuir | nih.gov |

| Thiourea | Aluminum | 3.5% NaCl | 82.0% | Temkin | researchgate.net |

Role of Thiourea Structure in Corrosion Prevention

The molecular structure of this compound is key to its efficacy as a corrosion inhibitor, with each functional part playing a distinct role.

Thiourea Core : The central thiourea group (-NH-C(S)-NH-) is the primary anchor for adsorption. It contains nitrogen and sulfur atoms, which are heteroatoms with lone pairs of electrons. researchgate.netijaet.org These electron-rich centers can coordinate with the vacant d-orbitals of metal atoms, leading to strong adsorption on the surface. researchgate.net The sulfur atom, in particular, is considered a major center for adsorption in acidic solutions as it is easily protonated and acts as a strong electron donor. jmaterenvironsci.com This strong bond displaces water molecules and corrosive ions from the metal surface, effectively blocking the active sites for corrosion. acs.org

N-Octadecyl Chain : The long C18 alkyl (octadecyl) chain is a significant hydrophobic component. researchgate.net Once the molecule is anchored to the metal surface via the thiourea group, this long hydrocarbon chain orients itself away from the surface, creating a densely packed, non-polar barrier. researchgate.netnih.gov This layer acts as a physical shield that prevents the diffusion of water and corrosive ions (like chloride and sulfate) to the metal surface, thereby enhancing the protective quality of the inhibitor film. nih.govplos.org Studies have shown that increasing the length of the hydrocarbon chain in surfactant-like inhibitors generally improves inhibition performance up to a certain point (typically C12-C16), as it enhances the packing and hydrophobic interaction at the metal-electrolyte interface. researchgate.netnih.gov

N'-Phenyl Group : The presence of the phenyl (aromatic) ring also contributes to the inhibition efficiency. The π-electrons of the benzene (B151609) ring can interact with the charged metal surface, providing additional adsorption stability. acs.orgacs.org This increases the electrostatic interaction between the inhibitor molecule and the metal, further strengthening the protective film. acs.org

Together, these components create a synergistic effect: the thiourea group provides strong chemical and/or physical anchoring to the metal, while the phenyl group enhances this adsorption, and the long octadecyl tail forms a robust hydrophobic barrier against the corrosive environment.

Catalytic Applications, including Photocatalysis

While primarily known for corrosion inhibition, this compound and its derivatives also show potential in catalytic applications, including photocatalysis and organocatalysis. The activity often stems from the versatile functionality of the thiourea moiety.

In photocatalysis, thiourea derivatives have been used to create advanced composite materials. For example, nanocomposites of cadmium sulfide (B99878) (CdS) nanocrystals have been prepared using a montmorillonite (B579905) clay functionalized with thiourea derivatives. acs.org In this system, the thiourea groups helped stabilize the CdS nanocrystals and acted as a source of sulfur. acs.org The resulting nanocomposites were active as photocatalysts for the degradation of dyes like Rhodamine 6G under sunlight irradiation. acs.org

In the field of asymmetric organocatalysis, chiral thiourea derivatives are used to promote enantioselective reactions. Supported bifunctional thioureas derived from cinchona alkaloids have been successfully used as catalysts in the aza-Friedel-Crafts reaction to produce chiral 3-amino-2-oxindoles with high yield and enantioselectivity. bohrium.com These catalysts have proven to be recyclable and effective even in continuous-flow processes. bohrium.com Other chiral sulfoximine-based thioureas have also been explored as organocatalysts in reactions like the Biginelli reaction. beilstein-journals.org

| Application Area | Specific Use of Thiourea Derivative | Reaction / Process | Outcome | Reference |

|---|---|---|---|---|

| Photocatalysis | Functional group on montmorillonite to stabilize CdS nanocrystals. | Degradation of Rhodamine 6G dye. | Active photocatalyst under sunlight. | acs.org |

| Photocatalysis (Co-catalyst) | Additive in a dye-sensitized TiO2 system. | Photoreduction of nitrobenzene (B124822) to aniline. | Enhanced reaction rate by catalyzing proton transfer. | scispace.com |

| Asymmetric Organocatalysis | Supported bifunctional thiourea as a promoter. | Enantioselective aza-Friedel-Crafts reaction. | High yield and enantioselectivity; catalyst is recyclable. | bohrium.com |

| Asymmetric Organocatalysis | Sulfonimidoyl-containing thioureas as catalysts. | Asymmetric Biginelli reaction. | Catalyzed the formation of dihydropyrimidinone. | beilstein-journals.org |

| Photocatalytic Synthesis | Product of a photocatalytic reaction. | Synthesis from tertiary amines and phenyl-iso-thiocyanate. | Efficient, environmentally friendly synthesis route using N-ZnO catalyst. | rsc.orgrsc.org |

Investigations into the Biological Activity and Mechanistic Actions of Thiourea Derivatives Non Human Model Systems

In Vitro Cytotoxicity and Anticancer Mechanisms in Cell Lines

There is no specific data available in the searched literature detailing the in vitro cytotoxicity or anticancer mechanisms of N-Octadecyl-N'-phenylthiourea in cell lines.

Studies on other thiourea (B124793) derivatives, such as N-benzoyl-N'-phenylthiourea compounds, have shown cytotoxic activity against breast cancer cell lines like MCF-7. researchgate.net For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated cytotoxic effects on MCF-7, T47D, and HeLa cells. jppres.com These activities are often explored in the context of their potential to induce apoptosis or inhibit cell proliferation. medchemexpress.comnih.gov However, these findings are specific to the tested derivatives and cannot be directly attributed to this compound.

Molecular Target Interactions (e.g., Kinase Inhibition, DNA Binding)

No studies detailing the molecular target interactions of this compound were found.

Research on different thiourea derivatives indicates a variety of molecular targets. For example, some N-benzoyl-N'-phenylthiourea derivatives are studied for their potential to inhibit Epidermal Growth Factor Receptor (EGFR). researchgate.netjppres.com Other related compounds have been investigated for their ability to interact with and bind to DNA, suggesting a potential mechanism for anticancer activity. The specific molecular targets of this compound remain uninvestigated in the available literature.

Structure-Activity Relationships Correlating Chemical Features with Biological Responses

A formal structure-activity relationship (SAR) study for this compound is not available.

For other classes of thiourea and isothiocyanate derivatives, SAR studies have been conducted. These analyses often reveal that factors such as the nature and position of substituents on the phenyl rings and the length of alkyl chains can significantly influence biological potency. nih.govnih.gov For this compound, the long, lipophilic octadecyl chain would be a critical determinant of its activity, likely influencing membrane interaction and solubility, but its precise impact has not been experimentally determined.

Antimicrobial and Antifungal Potency and Associated Mechanisms

There is no specific experimental data on the antimicrobial or antifungal potency of this compound.

The broader class of thiourea derivatives is known to possess antimicrobial and antifungal properties. researchgate.netscirp.org Various studies on newly synthesized N-acyl thiourea derivatives have demonstrated activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as anti-biofilm potential. nih.govresearchgate.net The mechanisms often involve the disruption of microbial membranes or inhibition of essential enzymes. jppres.combhu.ac.in Without specific testing, the activity of this compound against microbial or fungal pathogens is unknown.

Enzyme Inhibition Studies (e.g., Tyrosinase)

No studies on the inhibition of tyrosinase or other enzymes by this compound were found in the searched results.

The parent compound, N-phenylthiourea (PTU), is a well-documented and potent inhibitor of the enzyme tyrosinase, which is critical for melanin (B1238610) synthesis. medchemexpress.comcaymanchem.comebi.ac.uknih.govnih.gov It is known to act as a competitive inhibitor of phenoloxidase, a tyrosinase-related enzyme. nih.gov The inhibitory mechanism involves the interaction of the thiourea group with the copper ions in the enzyme's active site. nih.gov While this is a hallmark activity of the N-phenylthiourea scaffold, the influence of the large N-octadecyl substituent on this interaction has not been reported.

Perspectives and Future Research Trajectories for N Octadecyl N Phenylthiourea Chemistry

Exploration of Novel Synthetic Pathways and Derivative Scaffolds

The primary synthesis of N-Octadecyl-N'-phenylthiourea involves the straightforward reaction between phenylisothiocyanate and octadecan-1-amine. researchgate.net While effective, future research could explore more diverse and efficient synthetic strategies to generate a wider range of derivative scaffolds.

One promising avenue is the expansion of isothiocyanate-based reactions. The synthesis of N-acyl thiourea (B124793) derivatives often proceeds through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with an amine. nih.gov This methodology could be adapted to create novel OPT derivatives by using substituted phenylisothiocyanates or modified long-chain amines. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring could systematically tune the electronic properties, and consequently, the hydrogen-bonding capabilities and reactivity of the thiourea unit.

Another approach involves modifying established methods like the Schotten-Baumann reaction, which has been used to synthesize N-(phenylcarbamothioyl)-4-chloro-benzamide from phenylthiourea (B91264) and 4-chloro-benzoyl chloride. jppres.com Adapting such nucleophilic acyl substitution reactions could allow for the attachment of various functional groups to the OPT scaffold, leading to derivatives with tailored properties.

Future synthetic efforts could focus on creating a library of OPT analogues to establish clear structure-property relationships. Research could systematically vary:

The Alkyl Chain: Modifying the length of the n-octadecyl chain (e.g., from C12 to C22) to control van der Waals interactions and influence the packing density in self-assembled systems.

The Phenyl Group: Introducing substituents (e.g., halogens, alkyls, or nitro groups) to the phenyl ring to modulate polarity, solubility, and intermolecular interactions. google.com

The Thiourea Moiety: Replacing the sulfur with selenium to create selenourea (B1239437) analogues, which have been shown computationally to possess different electronic and antioxidant properties compared to their thiourea counterparts. researchgate.net

| Table 1: Synthesis and Properties of this compound (OPT) | |

| Reactant 1 | Phenylisothiocyanate researchgate.net |

| Reactant 2 | Octadecan-1-amine researchgate.net |

| Solvent | Ethanol researchgate.net |

| Reaction Conditions | Reflux for 30 minutes researchgate.net |

| Melting Point | 87.3–88.1°C researchgate.net |

| Key Spectral Data (¹H NMR, CDCl₃, δ ppm) | 7.77–7.65 (br, 1H, NH), 7.48 (t, 2H, arom.), 7.35 (m, 1H, arom.), 7.25 (d, 2H), 6.09 (br, 1H, NH), 1.86 (t, 2H, N–CH₂), 1.30 (s, 30H, fifteen CH₂), 0.92 (t, 3H, CH₃) researchgate.net |

| Key Spectral Data (IR, cm⁻¹) | 3233 (N–H stretch), 3054 (Aromatic C–H stretch), 1346 (C=S stretch) researchgate.net |

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of OPT-based systems, a synergistic approach combining computational modeling and advanced experimental techniques is essential.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the fundamental electronic structure, hydrogen bonding energies, and reaction mechanisms of OPT and its derivatives. researchgate.netescholarship.org This can predict how substitutions on the phenyl ring or changes to the alkyl chain will affect the molecule's ability to act as a hydrogen-bond donor or participate in self-assembly. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for studying the dynamic behavior of OPT in various environments. For example, simulations can model the formation and stability of Langmuir monolayers at an air-water interface, providing insights into molecular orientation and packing that complement experimental findings. jppres.com They can also be used to predict the stability of OPT-based aggregates or their interactions with other molecules. jppres.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of OPT derivatives and measuring a specific property (e.g., stability of a self-assembled film or binding affinity), QSAR models can be developed. These models can then be used to predict the properties of new, unsynthesized derivatives, guiding synthetic efforts toward compounds with enhanced performance.

Advanced Experimental Techniques:

Langmuir-Blodgett Trough: This technique is crucial for studying the behavior of OPT at interfaces. Surface pressure-area isotherms reveal key information about molecular packing, phase transitions, and the stability of monolayers. researchgate.net Hysteresis studies during compression-expansion cycles can probe the reversibility and stability of these films. researchgate.net

Spectroscopy at Interfaces: Techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) and Sum-Frequency Generation (SFG) spectroscopy can provide detailed information about the orientation and conformation of OPT molecules within a monolayer at an air-water or solid-liquid interface.

Atomic Force Microscopy (AFM): AFM can be used to visualize the morphology of Langmuir-Blodgett films transferred onto solid substrates, revealing domain structures, film homogeneity, and the influence of components like stearic acid on the film's topography.